molecular formula C10H21NS2 B8230269 N-(6-(Methylthio)hexyl)thietan-3-amine

N-(6-(Methylthio)hexyl)thietan-3-amine

Cat. No.: B8230269
M. Wt: 219.4 g/mol
InChI Key: RRMJGZSKEXWSCY-UHFFFAOYSA-N
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Description

N-(6-(Methylthio)hexyl)thietan-3-amine is an organic compound with the molecular formula C10H21NS2 It is characterized by the presence of a thietan ring, which is a four-membered ring containing sulfur, and a hexyl chain substituted with a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(Methylthio)hexyl)thietan-3-amine typically involves the following steps:

    Formation of the Thietan Ring: The thietan ring can be synthesized through the reaction of a suitable thiol with an epoxide under acidic conditions.

    Attachment of the Hexyl Chain: The hexyl chain with a methylthio substituent can be introduced through nucleophilic substitution reactions. For example, 6-bromohexyl methyl sulfide can react with the thietan ring in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(6-(Methylthio)hexyl)thietan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thietan ring can be reduced to form open-chain thiols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or open-chain derivatives.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find use in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-(Methylthio)hexyl)thietan-3-amine would depend on its specific application. For example:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

    Protein Binding: It may interact with proteins through hydrophobic interactions, hydrogen bonding, or covalent modification, affecting protein function or stability.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(Methylthio)hexyl)thietan-3-ol: Similar structure but with a hydroxyl group instead of an amine.

    N-(6-(Methylthio)hexyl)thietan-3-one: Similar structure but with a ketone group instead of an amine.

    N-(6-(Methylthio)hexyl)thietan-3-thiol: Similar structure but with a thiol group instead of an amine.

Uniqueness

N-(6-(Methylthio)hexyl)thietan-3-amine is unique due to the presence of both a thietan ring and a hexyl chain with a methylthio substituent. This combination of structural features may confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(6-methylsulfanylhexyl)thietan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NS2/c1-12-7-5-3-2-4-6-11-10-8-13-9-10/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMJGZSKEXWSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCCCNC1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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